molecular formula C10H14N2OS B13080547 4-amino-2-(ethylthio)-N-methylbenzamide

4-amino-2-(ethylthio)-N-methylbenzamide

Katalognummer: B13080547
Molekulargewicht: 210.30 g/mol
InChI-Schlüssel: GRAFWHDAPZRETG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-amino-2-(ethylthio)-N-methylbenzamide is an organic compound with a complex structure that includes an amino group, an ethylthio group, and a methylbenzamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-2-(ethylthio)-N-methylbenzamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-amino-2-chlorobenzamide with ethylthiol in the presence of a base to introduce the ethylthio group. This is followed by methylation of the amide nitrogen using methyl iodide under basic conditions. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to achieve the desired product quality.

Analyse Chemischer Reaktionen

Types of Reactions

4-amino-2-(ethylthio)-N-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylthio group can yield sulfoxides or sulfones, while reduction of a nitro group would produce an amino derivative.

Wissenschaftliche Forschungsanwendungen

4-amino-2-(ethylthio)-N-methylbenzamide has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.

    Biology: The compound may be used in biochemical assays to study enzyme interactions and inhibition.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 4-amino-2-(ethylthio)-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylthio group may enhance the compound’s binding affinity to these targets, while the amino and methylbenzamide moieties contribute to its overall activity. The exact pathways and molecular interactions depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-amino-2-(methylthio)-N-methylbenzamide: Similar structure but with a methylthio group instead of an ethylthio group.

    4-amino-2-(ethylthio)-N-ethylbenzamide: Similar structure but with an ethyl group on the amide nitrogen.

    4-amino-2-(ethylthio)benzoic acid: Similar structure but with a carboxylic acid group instead of an amide.

Uniqueness

4-amino-2-(ethylthio)-N-methylbenzamide is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethylthio group, in particular, may enhance its reactivity and binding affinity in various applications.

Eigenschaften

Molekularformel

C10H14N2OS

Molekulargewicht

210.30 g/mol

IUPAC-Name

4-amino-2-ethylsulfanyl-N-methylbenzamide

InChI

InChI=1S/C10H14N2OS/c1-3-14-9-6-7(11)4-5-8(9)10(13)12-2/h4-6H,3,11H2,1-2H3,(H,12,13)

InChI-Schlüssel

GRAFWHDAPZRETG-UHFFFAOYSA-N

Kanonische SMILES

CCSC1=C(C=CC(=C1)N)C(=O)NC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.